molecular formula C16H13F3N6OS B11057576 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057576
M. Wt: 394.4 g/mol
InChI Key: JVMPKCDNIQFCLJ-UHFFFAOYSA-N
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Description

6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring, a triazole ring, and a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine derivative to form the 1,3-dimethyl-1H-pyrazole.

    Construction of the Triazole Ring: Using a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Formation of the Thiadiazole Ring: This step often involves the reaction of a thiosemicarbazide with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the triazole-thiadiazole intermediate with the 2-(trifluoromethoxy)benzyl group under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opened products.

    Substitution: The aromatic benzyl group can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or nitro groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolothiadiazoles in various chemical reactions.

Biology

Biologically, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs for various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-methoxybenzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-chlorobenzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the trifluoromethoxy group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.

Properties

Molecular Formula

C16H13F3N6OS

Molecular Weight

394.4 g/mol

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13F3N6OS/c1-9-11(8-24(2)22-9)14-23-25-13(20-21-15(25)27-14)7-10-5-3-4-6-12(10)26-16(17,18)19/h3-6,8H,7H2,1-2H3

InChI Key

JVMPKCDNIQFCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F)C

Origin of Product

United States

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